3-Iodo-N-(4-isopropoxyphenyl)benzamide
Description
3-Iodo-N-(4-isopropoxyphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an iodine atom at the 3-position and an N-linked 4-isopropoxyphenyl group. The iodine atom introduces significant molecular mass (contributing to a molecular weight of ~397.2 g/mol) and polarizability, which may influence its electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C16H16INO2 |
|---|---|
Molecular Weight |
381.21 g/mol |
IUPAC Name |
3-iodo-N-(4-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H16INO2/c1-11(2)20-15-8-6-14(7-9-15)18-16(19)12-4-3-5-13(17)10-12/h3-11H,1-2H3,(H,18,19) |
InChI Key |
CCKBBLVMDIZEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide (CAS: 315671-46-6)
Structural Differences :
- Benzamide Core : Features a 3-iodo-4-methoxy substitution (vs. 3-iodo in the target compound).
- N-Substituent : Contains a 4-sulfamoylphenyl group (polar sulfonamide moiety) instead of 4-isopropoxyphenyl.
Implications :
- The sulfamoyl group introduces hydrogen-bonding capability and polarity, which may enhance aqueous solubility compared to the isopropoxy group’s lipophilicity. Sulfamoyl derivatives are frequently associated with antimicrobial or anti-inflammatory activity, suggesting divergent biological targets .
Molecular Weight : ~443.2 g/mol (higher due to sulfamoyl and methoxy groups).
3-{[2-(4-Isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide (CAS: 791800-63-0)
Structural Differences :
- Benzamide Core: Lacks iodine but includes a 3-substituted propanoyl-amino group.
- N-Substituent : 3-methylphenyl group (smaller and less polar than 4-isopropoxyphenyl).
Implications :
- The absence of iodine reduces molecular weight (414.5 g/mol) and may decrease stability in radical-mediated reactions.
- The 3-methylphenyl group offers moderate lipophilicity but lacks the ether oxygen’s hydrogen-bond acceptor capacity present in the target compound .
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155)
Structural Differences :
- Benzamide Core: Modified with a quinazolinone-purine hybrid substituent at the 3-position.
- N-Substituent : Directly linked to the benzamide without additional functionalization.
Implications :
- Higher molecular weight (455 g/mol) and structural complexity may reduce synthetic accessibility compared to the simpler iodinated benzamide. This compound exemplifies structural diversification for niche biological targeting .
Research Implications and Limitations
While structural comparisons highlight functional group contributions to properties like solubility, reactivity, and target engagement, empirical data (e.g., crystallographic studies using SHELX or interaction analyses via Mercury ) are critical for validating these hypotheses. For instance:
- The iodine atom in 3-Iodo-N-(4-isopropoxyphenyl)benzamide could facilitate crystal structure determination via anomalous scattering.
- Comparative studies of sulfamoyl vs. isopropoxy substituents could clarify trade-offs between polarity and membrane permeability.
Further synthesis and testing are required to establish definitive structure-activity relationships.
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